3-(2-Hydroxyphenyl)isonicotinic acid
Overview
Description
3-(2-Hydroxyphenyl)isonicotinic acid is an organic compound with the molecular formula C12H9NO3 It is a derivative of isonicotinic acid, where a hydroxyphenyl group is attached to the third position of the pyridine ring
Mechanism of Action
Target of Action
Pyridinecarboxylic acids, a group of organic compounds to which this compound belongs, are known to interact with various biological targets .
Mode of Action
Related compounds such as pyridine-2-carboxylic acid have been used as catalysts in multi-component reactions, indicating potential interactions with various biochemical targets .
Result of Action
Related compounds have shown antimicrobial properties against various strains , suggesting potential biological activity.
Action Environment
The action, efficacy, and stability of 3-(2-Hydroxyphenyl)pyridine-4-carboxylic acid can be influenced by various environmental factors. For instance, the use of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a catalyst in organic synthesis suggests that the compound’s activity can be enhanced in certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)isonicotinic acid typically involves the condensation of isonicotinic acid with 2-hydroxybenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction mixture is refluxed for several hours, followed by acidification to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-(2-Hydroxybenzoyl)isonicotinic acid.
Reduction: 3-(2-Hydroxyphenyl)isonicotinyl alcohol.
Substitution: 3-(2-Hydroxy-5-nitrophenyl)isonicotinic acid (nitration product).
Scientific Research Applications
3-(2-Hydroxyphenyl)isonicotinic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: The parent compound, which lacks the hydroxyphenyl group.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position of the pyridine ring.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position of the pyridine ring.
Uniqueness
3-(2-Hydroxyphenyl)isonicotinic acid is unique due to the presence of the hydroxyphenyl group, which imparts additional chemical reactivity and potential biological activity. This structural modification can enhance its ability to form metal complexes and interact with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-4-2-1-3-8(11)10-7-13-6-5-9(10)12(15)16/h1-7,14H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEVYBVIIJUZCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686946 | |
Record name | 3-(2-Hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258633-35-0 | |
Record name | 3-(2-Hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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